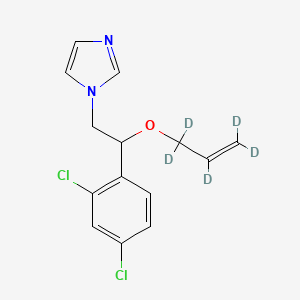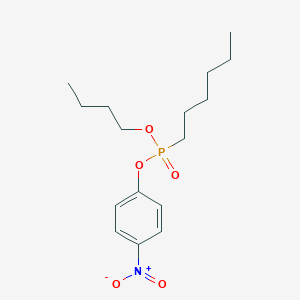
Butyl 4-nitrophenyl hexylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl (4-nitrophenyl) hexylphosphonate, also known as hexylphosphonic acid butyl 4-nitrophenyl ester, is a chemical compound with the molecular formula C16H26NO5P and a molecular weight of 343.36 g/mol . This compound is characterized by the presence of a phosphonate group, a butyl group, and a 4-nitrophenyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl (4-nitrophenyl) hexylphosphonate typically involves the esterification of hexylphosphonic acid with 4-nitrophenol in the presence of butanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of butyl (4-nitrophenyl) hexylphosphonate may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Butyl (4-nitrophenyl) hexylphosphonate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group under specific conditions.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The butyl and hexyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or aryl halides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of 4-nitrophenyl derivatives.
Reduction: Formation of 4-aminophenyl derivatives.
Substitution: Formation of various alkyl or aryl phosphonates.
Scientific Research Applications
Butyl (4-nitrophenyl) hexylphosphonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphonate compounds.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of butyl (4-nitrophenyl) hexylphosphonate involves its interaction with specific molecular targets, such as enzymes. For example, it can act as an inhibitor of lipase activity by mimicking the natural substrate and binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing its natural substrate, thereby inhibiting its activity .
Comparison with Similar Compounds
Similar Compounds
Octyl (4-nitrophenyl) hexylphosphonate: Similar structure but with an octyl group instead of a butyl group.
4-Nitrophenyl α-D-maltohexaoside: Contains a 4-nitrophenyl group but differs in the sugar moiety.
Trihexyltetradecylphosphonium bis (2,4,4-trimethylpentyl)phosphinate: A phosphonium salt with different alkyl groups.
Uniqueness
Butyl (4-nitrophenyl) hexylphosphonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a lipase inhibitor and its versatility in various chemical reactions make it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C16H26NO5P |
|---|---|
Molecular Weight |
343.35 g/mol |
IUPAC Name |
1-[butoxy(hexyl)phosphoryl]oxy-4-nitrobenzene |
InChI |
InChI=1S/C16H26NO5P/c1-3-5-7-8-14-23(20,21-13-6-4-2)22-16-11-9-15(10-12-16)17(18)19/h9-12H,3-8,13-14H2,1-2H3 |
InChI Key |
DNVDUMRDCABCRP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCP(=O)(OCCCC)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


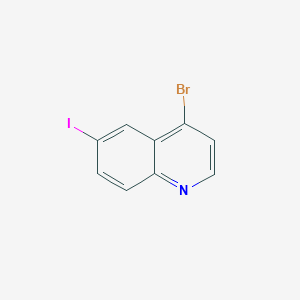
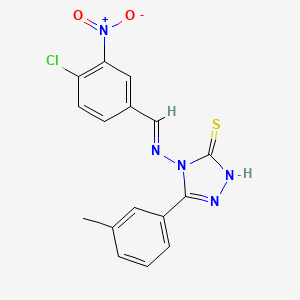

![5-(2-Chlorophenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12057510.png)

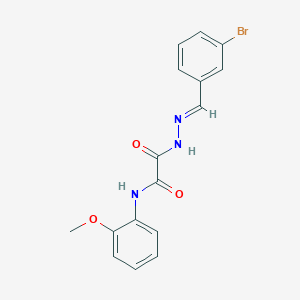
![N'-[(E)-(2-hydroxyphenyl)methylidene]-3-[2-(1-naphthylmethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12057527.png)

![5-({2-[Bis(2-pyridinylmethyl)amino]ethyl}amino)-2-(2,7-difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid diacetate](/img/structure/B12057537.png)
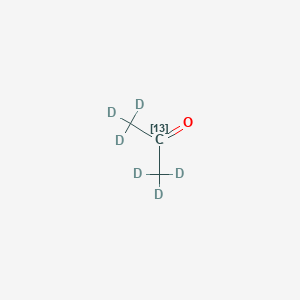
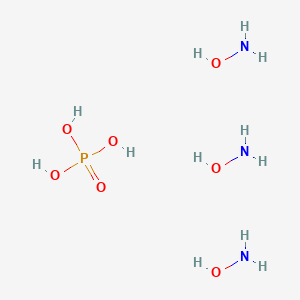
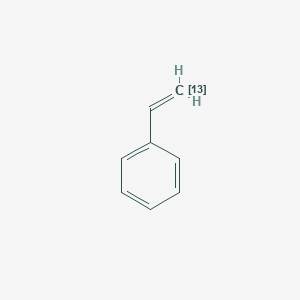
![2-(2,5-dimethylphenoxy)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12057558.png)
